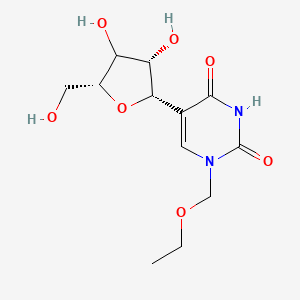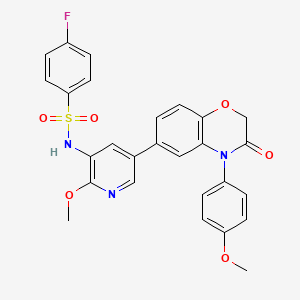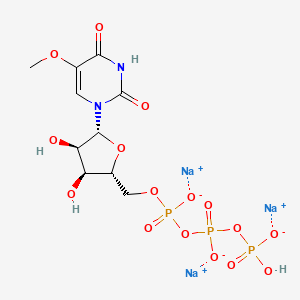
N1-Ethoxymethyl pseudoUridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Ethoxymethyl pseudoUridine: is a modified nucleoside derived from pseudouridine, which is an isomer of uridine. This compound has gained significant attention due to its potential applications in RNA-based therapeutics and vaccine development. The modification involves the addition of an ethoxymethyl group to the nitrogen atom at position 1 of the pseudouridine molecule, enhancing its stability and reducing immunogenicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-Ethoxymethyl pseudoUridine typically involves the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of pseudouridine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Ethoxymethylation: The protected pseudouridine is then reacted with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the ethoxymethyl group at the nitrogen atom at position 1.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N1-Ethoxymethyl pseudoUridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the ethoxymethyl group.
Applications De Recherche Scientifique
N1-Ethoxymethyl pseudoUridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and oligonucleotides.
Biology: Incorporated into RNA molecules to study RNA structure, function, and interactions.
Medicine: Employed in the development of RNA-based therapeutics and vaccines, particularly for enhancing the stability and efficacy of mRNA vaccines.
Industry: Utilized in the production of synthetic RNA for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of N1-Ethoxymethyl pseudoUridine involves its incorporation into RNA molecules, where it enhances the stability and reduces the immunogenicity of the RNA. The ethoxymethyl group at position 1 of the pseudouridine molecule provides steric hindrance, protecting the RNA from enzymatic degradation. Additionally, the modification can alter the hydrogen bonding and base-pairing properties of the RNA, influencing its structure and function.
Comparaison Avec Des Composés Similaires
Pseudouridine: The parent compound of N1-Ethoxymethyl pseudoUridine, known for its role in RNA stability and function.
N1-Methylpseudouridine: Another modified nucleoside with a methyl group at position 1, used in mRNA vaccines for its enhanced stability and reduced immunogenicity.
5-Methylcytosine: A modified nucleoside with a methyl group at position 5 of cytosine, involved in epigenetic regulation.
N6-Methyladenosine: A modified nucleoside with a methyl group at position 6 of adenine, playing a role in RNA metabolism and regulation.
Uniqueness of this compound: this compound stands out due to its unique ethoxymethyl modification, which provides enhanced stability and reduced immunogenicity compared to other modified nucleosides. This makes it particularly valuable for applications in RNA-based therapeutics and vaccine development.
Propriétés
Formule moléculaire |
C12H18N2O7 |
|---|---|
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(ethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O7/c1-2-20-5-14-3-6(11(18)13-12(14)19)10-9(17)8(16)7(4-15)21-10/h3,7-10,15-17H,2,4-5H2,1H3,(H,13,18,19)/t7-,8?,9+,10+/m1/s1 |
Clé InChI |
JRLQRDVVQUBPSN-ITRGKUQCSA-N |
SMILES isomérique |
CCOCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
SMILES canonique |
CCOCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)







![1-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140887.png)
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)



